1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-2-propylpentan-1-one
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Overview
Description
1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-2-propylpentan-1-one is a useful research compound. Its molecular formula is C23H33N5O and its molecular weight is 395.551. The purity is usually 95%.
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Scientific Research Applications
Electrophilic Amination and Its Applications
A method involving the electrophilic amination of N-benzyl amino acids to prepare enantiopure N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids demonstrates the utility of such reactions in synthesizing complex derivatives. These derivatives, including cyclic piperazic acid derivatives, are essential for developing peptide and non-peptide molecules with potential therapeutic applications, emphasizing the importance of such structural motifs in drug design (Jean-Christophe Hannachi et al., 2004).
Antimicrobial Activity of Piperazinyl Derivatives
Research into piperazinyl derivatives, such as those synthesized and characterized for antimicrobial activity, underscores the significance of this structural unit in developing new antimicrobial agents. The study provided insights into the structural requirements for antimicrobial efficacy, highlighting the potential of these compounds in addressing resistance issues in infectious diseases (N. Desai et al., 2016).
Inhibitors of Bacterial Biofilm and Enzymes
Compounds featuring a piperazine linker have shown potent antibacterial activities, including the ability to inhibit bacterial biofilm formation and target specific bacterial enzymes, such as MurB. These findings indicate the potential of such molecules in developing new therapeutic strategies against resistant bacterial strains, emphasizing the critical role of piperazine derivatives in antibacterial research (Ahmed E. M. Mekky, S. Sanad, 2020).
Anticancer and Antiviral Potential
Investigations into heterocyclic compounds with piperazine units have also revealed significant anticancer and antiviral potentials. Studies on compounds with structural similarities to the compound have shown efficacy against bone cancer cell lines and potential antiviral activities through molecular docking, illustrating the broad therapeutic applicability of these molecular frameworks (G. Lv et al., 2019).
Mechanism of Action
Target of Action
It’s known that pyridazinone derivatives, which this compound is a part of, have been associated with a wide range of pharmacological activities .
Mode of Action
It’s known that the structure of pyridazinone derivatives can influence their pharmacodynamic profile . For instance, the substitution at position 6 in the 3(2H)-pyridazinone ring has been found to influence the anti-inflammatory–analgesic potency of the molecules .
Biochemical Pathways
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It’s known that pyridazinone derivatives can exhibit a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
1-[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-2-propylpentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O/c1-3-8-20(9-4-2)23(29)28-16-14-27(15-17-28)22-13-12-21(25-26-22)24-18-19-10-6-5-7-11-19/h5-7,10-13,20H,3-4,8-9,14-18H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKNSKABYCWBBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.